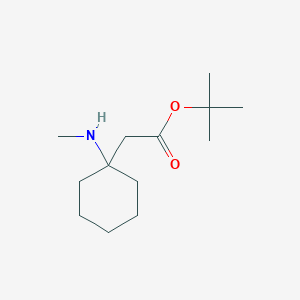

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate

Description

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.35 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

tert-butyl 2-[1-(methylamino)cyclohexyl]acetate |

InChI |

InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)10-13(14-4)8-6-5-7-9-13/h14H,5-10H2,1-4H3 |

InChI Key |

SFQUTZSHTPXDNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1(CCCCC1)NC |

Origin of Product |

United States |

Preparation Methods

Amidation and Esterification Approaches

A common synthetic strategy for related tert-butyl amides involves condensation reactions between carboxylic acids and tert-butyl amines or their derivatives. According to recent research, N-tert-butyl amides can be synthesized by:

- Condensation of carboxylic acids with tert-butyl amines under controlled conditions.

- Oxidative amidation of alcohols.

- Use of tert-butyl bromide and amides catalyzed by heavy metals such as manganese carbonyl complexes at elevated temperatures.

- Ritter reactions employing tert-butyl alcohol or tert-butyl derivatives with nitriles to form tert-butyl amides.

These methods highlight the versatility of tert-butyl sources in amidation chemistry, which can be adapted for the synthesis of tert-butyl 2-(1-(methylamino)cyclohexyl)acetate by selecting appropriate starting materials and catalysts.

Patent-Described Industrial Synthesis Improvements

Patents EP3752488A1 and WO2019158550A1 describe advanced methods for preparing tert-butyl derivatives structurally related to the target compound, focusing on:

- Using neutral forms of reagents rather than their salt forms to improve reaction yield and purity.

- Avoiding the increase in viscosity of the reaction medium, which complicates stirring and industrial scalability.

- Employing triethylamine as a base in controlled amounts and at specific temperatures to facilitate amidation without solidification or excessive viscosity.

- Reaction conditions typically involve heating mixtures to around 50–60 °C, with slow addition of triethylamine maintaining temperatures below 5 °C during certain steps to control reaction kinetics.

- The reaction mixture is stirred for extended periods (e.g., 7 hours) to ensure completion.

- The use of acetonitrile as a solvent with specific triethylamine to solvent volume ratios to optimize the reaction environment.

These patents emphasize that the neutral reagent approach leads to higher yields (up to 93%) and purities compared to previous methods that used salt forms of reagents and suffered from solidification and stirring difficulties.

Comparative Data Table of Preparation Methods

Analytical Notes and Research Perspectives

- The shift from salt forms to neutral forms of starting materials represents a significant advancement, reducing reaction mixture viscosity and simplifying industrial processing.

- Triethylamine plays a dual role as a base and reaction medium modifier; its controlled addition is crucial for reaction success.

- Temperature control is essential to balance reaction rate and avoid side reactions or mixture solidification.

- Heavy metal catalysis methods, while effective, may pose environmental and cost challenges for large-scale production.

- Ritter-type reactions offer alternative routes but are substrate-specific and less versatile for aliphatic amines like methylamino-cyclohexyl derivatives.

Chemical Reactions Analysis

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: This compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate can be compared with similar compounds such as:

Tert-butyl 2-(methylamino)ethylcarbamate: This compound has a similar structure but differs in its functional groups and applications.

Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific structural features and versatile applications across various scientific disciplines.

Biological Activity

Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 5069406) is characterized by the following structural formula:

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 143.20 g/mol

The compound features a tert-butyl group attached to a cyclohexyl moiety, which is further substituted with a methylamino group. This unique structure suggests potential interactions with biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may modulate synaptic transmission by targeting specific receptors involved in neurotransmission processes. This includes potential effects on serotonin and dopamine pathways, which are critical in regulating mood and behavior.

1. Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit neuropharmacological properties, including:

- Anxiolytic Effects : Potential reduction of anxiety-like behaviors in animal models.

- Antidepressant Activity : Indications of mood-enhancing properties through modulation of neurotransmitter levels.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. For instance, it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds, researchers found that certain derivatives demonstrated significant protective effects against oxidative stress-induced neuronal damage. This suggests that this compound could potentially offer similar protective benefits, warranting further investigation into its neuroprotective properties .

Case Study 2: Antidepressant-Like Activity

Another study focused on evaluating the antidepressant-like effects of compounds structurally related to this compound. Results indicated that these compounds could significantly reduce depressive behaviors in rodent models when administered at appropriate dosages, highlighting their potential as therapeutic agents in treating depression .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anxiolytic, Antidepressant | Neurotransmitter modulation |

| Related Compound A | Neuroprotective | Antioxidant activity |

| Related Compound B | Antidepressant-like | MAO inhibition |

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-(1-(methylamino)cyclohexyl)acetate?

- Methodological Answer : The compound can be synthesized via carbamate coupling or reductive amination. A typical procedure involves:

Carbamate Formation : Reacting a cyclohexylamine precursor with tert-butyl chloroacetate in the presence of a base (e.g., NaH or K₂CO₃) under inert conditions.

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

NMR Spectroscopy : ¹H/¹³C NMR to identify protons (e.g., tert-butyl singlet at δ 1.4 ppm) and carbons.

Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 256) to verify molecular weight.

Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O if present).

Discrepancies in spectral data should prompt purity checks via HPLC or recrystallization .

Q. What safety precautions are advised when handling this compound?

- Methodological Answer : Despite limited toxicological

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

Ventilation : Handle in a fume hood to avoid inhalation of dust/aerosols.

Storage : Keep in airtight containers at –20°C to prevent degradation.

Treat the compound as a potential irritant due to structural analogs causing respiratory or dermal irritation .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

- Methodological Answer : Key strategies include:

Catalyst Screening : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP enhance coupling efficiency in inert atmospheres .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Temperature Control : Slow addition of reagents at 0°C minimizes side reactions.

Monitoring reaction progress via TLC or LC-MS ensures timely termination to maximize yield .

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from:

Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Tautomerism : Analyze pH-dependent NMR changes in D₂O or CDCl₃.

Stereochemical Effects : Use 2D NMR (COSY, NOESY) to confirm spatial arrangements.

Cross-validate with high-resolution MS (HRMS) for accurate mass confirmation .

Q. What strategies mitigate instability during storage of this compound?

- Methodological Answer : The compound’s ester group is prone to hydrolysis. Mitigation steps include:

Desiccants : Store with molecular sieves (3Å) to absorb moisture.

Inert Atmosphere : Use argon or nitrogen gas in storage vials.

Lyophilization : For long-term stability, lyophilize the compound and store at –80°C.

Regular stability testing via HPLC is recommended to monitor degradation .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.